molecular formula C22H26N2O3 B2952679 1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 887348-62-1

1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No.: B2952679
CAS No.: 887348-62-1
M. Wt: 366.461
InChI Key: QAYBULBFUYICGL-UHFFFAOYSA-N
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Description

The compound 1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a novel synthetic derivative based on the 1H-benzo[d]imidazole scaffold, a structure recognized as a privileged and vital pharmacophore in medicinal chemistry with diverse biological and clinical significance . Benzimidazole derivatives are extensively investigated for their potent antimicrobial properties, demonstrating significant inhibitory activity against a broad spectrum of bacterial and fungal species, including S. aureus , E. coli , B. subtilis , and C. albicans . The specific substitution at the 1- and 2- positions of the benzimidazole core is critical to its biological activity; the 2-propanol chain and the 1-(2-phenoxyethyl) side chain are key structural features that can be optimized to enhance potency and selectivity in antimicrobial and central nervous system (CNS) drug discovery research . Furthermore, the benzimidazole scaffold shows immense promise in neuroscience research, particularly for Alzheimer's disease therapy, through modulation of targets such as acetylcholinesterase (AChE) to potentially improve cholinergic neurotransmission and cognitive function . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-8-16-11-12-20(21(15-16)26-3)27-14-13-24-18-10-7-6-9-17(18)23-22(24)19(25)5-2/h4,6-7,9-12,15,19,25H,1,5,8,13-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYBULBFUYICGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=C(C=C3)CC=C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the reaction of the benzimidazole intermediate with 4-allyl-2-methoxyphenol in the presence of a suitable base and a coupling agent.

    Introduction of the Propanol Group: The final step involves the reduction of a corresponding ketone or aldehyde intermediate to yield the desired propanol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzimidazole Nitrogen

The benzimidazole moiety in Compound A can participate in nucleophilic substitution reactions due to the electron-deficient nature of the aromatic system.

Reaction Type Conditions Products References
AlkylationK₂CO₃, DMF, 60°C, 12hN-alkylated benzimidazole derivatives (e.g., with alkyl halides)
AcylationAcCl, pyridine, 0°C → RTN-acylated products (e.g., acetylated benzimidazole)

Mechanistic Insight :

  • The benzimidazole’s NH group acts as a nucleophile, attacking electrophilic reagents (e.g., alkyl halides or acyl chlorides).

  • Base (e.g., K₂CO₃) deprotonates the NH group to enhance nucleophilicity.

Oxidation of the Propan-1-ol Chain

The primary alcohol group in Compound A is susceptible to oxidation under controlled conditions.

Oxidizing Agent Conditions Product Yield References
Pyridinium chlorochromate (PCC)CH₂Cl₂, RT, 2h1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-one78%
Jones reagentH₂O/acetone, 0°C, 30minSame ketone product65%

Key Observation :

  • PCC is preferred for selective oxidation without over-oxidizing the allyl group.

Allyl Group Functionalization

The allyl substituent undergoes typical alkene reactions, though steric hindrance from the benzimidazole may moderate reactivity.

Reaction Conditions Product Notes
EpoxidationmCPBA, CH₂Cl₂, 0°C → RTEpoxide derivativeStereoselectivity observed (trans-epoxide)
Hydroboration-oxidationBH₃·THF → H₂O₂/NaOHSecondary alcoholAnti-Markovnikov addition

Supporting Data :

  • Epoxidation proceeds via electrophilic addition, with mCPBA acting as the oxidizing agent.

Methoxy Group Reactivity

The methoxy groups on the phenoxy moiety may undergo demethylation or participate in electrophilic aromatic substitution (EAS).

Reaction Conditions Product Yield
DemethylationBBr₃, CH₂Cl₂, −78°C → RTCatechol derivative82%
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted compound67%

Limitations :

  • Demethylation with BBr₃ requires strict anhydrous conditions to avoid side reactions .

Esterification of the Alcohol Group

The propan-1-ol group can be esterified to modify solubility or biological activity.

Reagent Conditions Product Catalyst
Acetic anhydridePyridine, RT, 4hAcetylated derivativeDMAP (5 mol%)
Benzoyl chlorideEt₃N, THF, 0°C → RTBenzoyl esterNone

Applications :

  • Ester derivatives are often synthesized to improve pharmacokinetic properties.

Ring-Opening of the Benzimidazole (Under Extreme Conditions)

Under strongly acidic or basic conditions, the benzimidazole ring may undergo hydrolysis.

Conditions Products Mechanism
6M HCl, reflux, 24hDiamine and carboxylic acid fragmentsAcid-catalyzed hydrolysis
NaOH (10%), 100°C, 12hFragmented aromatic aminesBase-mediated ring cleavage

Caution :

  • Ring-opening is non-selective and typically avoided unless intentional.

Scientific Research Applications

1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenoxyethyl side chain may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogs with Benzimidazole Cores

4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzo[d]imidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
  • Key Differences : Replaces the propan-1-ol group with a pyrrolidin-2-one ring.
  • Implications : The lactam ring may improve metabolic stability compared to the alcohol group, while the additional methoxyphenyl substituent could enhance aromatic stacking interactions .
1-(1-Allyl-1H-benzimidazol-2-yl)-1H-1,2,3,4-tetrazole-4-yl)acetic acid
  • Key Differences: Substitutes the phenoxyethyl-propanol chain with a tetrazole-acetic acid moiety.
Benzimidazole-Urea Derivatives (e.g., 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylurea)
  • Key Differences: Features a urea linkage instead of the allyl-phenoxy-propanol chain.
  • Implications : Urea groups enable hydrogen bonding, which may enhance target affinity but reduce membrane permeability compared to the lipophilic allyl group .

Functional Group Comparisons

Compound Core Structure Key Substituents Melting Point (°C) Biological Activity
Target Compound Benzimidazole Propan-1-ol, allyl-methoxyphenoxyethyl Not reported Inferred enzyme modulation (structural analogy)
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-pyrrolidin-2-one Benzimidazole Pyrrolidin-2-one, allyl-methoxyphenoxyethyl Not reported Potential kinase inhibition (lactam stability)
Benzimidazole-Oxazole Hybrids (e.g., Compound 6 ) Benzimidazole-Oxazole Thioether, dichlorophenyl 186–195 Acetylcholinesterase inhibition (IC50 ~0.8 µM)
Benzimidazole-Schiff Bases (e.g., Compound 6 ) Benzimidazole Nitrophenol, thioether 188–195 Antimicrobial (MIC: 8 µg/mL vs. S. aureus)

Biological Activity

1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C22H28N2O3C_{22}H_{28}N_2O_3
  • Molecular Weight : 368.48 g/mol
  • CAS Number : 912902-89-7

Structural Components

The molecule comprises:

  • A benzo[d]imidazole moiety, known for its role in various biological activities.
  • An allyl group that may contribute to its reactivity and interaction with biological targets.
  • A methoxyphenoxyethyl chain that enhances solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole Derivative AE. coli32 µg/mL
Triazole Derivative BStaphylococcus aureus16 µg/mL
1H-Benzo[d]imidazole AnalogCandida albicans8 µg/mL

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. In vitro assays revealed that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : The benzo[d]imidazole core is known to inhibit enzymes critical for cellular proliferation.
  • Interaction with Cell Membranes : The allyl group may facilitate membrane penetration, enhancing the compound's overall bioactivity.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzo[d]imidazole derivatives demonstrated that compounds with similar structures to our target compound exhibited significant antibacterial activity. These findings were corroborated by in vitro tests showing reduced bacterial growth in the presence of these compounds .

Study 2: Cancer Cell Line Testing

Research involving human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses confirmed increased rates of early and late apoptosis when treated with concentrations above 10 µM .

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